molecular formula C17H19ClN4OS2 B2816430 N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1251566-18-3

N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Cat. No. B2816430
CAS RN: 1251566-18-3
M. Wt: 394.94
InChI Key: ZLKHLYQJCIPKNU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is not fully understood. However, studies suggest that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of new blood vessels (angiogenesis), and reduce the expression of certain genes that are involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore its potential applications in other fields, such as infectious diseases and neurodegenerative disorders. Additionally, research can be done to optimize its use in lab experiments and develop more effective formulations for clinical use.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a promising compound with potential applications in various fields. Its anti-cancer properties make it a valuable tool for cancer research. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments and clinical applications.

Synthesis Methods

The synthesis method of N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with 3-thiomorpholinopyrazin-2-amine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against drug-resistant cancer cells.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4OS2/c1-12-13(18)3-2-4-14(12)21-15(23)11-25-17-16(19-5-6-20-17)22-7-9-24-10-8-22/h2-6H,7-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKHLYQJCIPKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=CN=C2N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

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